molecular formula C18H18N2O3S B2874902 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251572-16-3

4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2874902
CAS No.: 1251572-16-3
M. Wt: 342.41
InChI Key: UMELYRMHYODWSE-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative characterized by a bicyclic system comprising fused thiophene and pyridine rings. Key structural features include:

  • 4-ethyl substituent: Enhances lipophilicity and steric bulk.
  • 7-hydroxy group: Facilitates hydrogen bonding and influences solubility.
  • 5-oxo moiety: Contributes to electronic polarization and hydrogen-bonding capacity.

This compound’s synthesis likely involves multi-step condensation reactions, analogous to methods described for related pyridine derivatives (e.g., ethyl 7-hydroxy-4-methyl-5-oxo-thieno[3,2-b]pyridine-6-carboxylate in ) .

Properties

IUPAC Name

4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-11-5-7-12(8-6-11)19-17(22)14-15(21)16-13(9-10-24-16)20(4-2)18(14)23/h5-10,21H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELYRMHYODWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The thieno[3,2-b]pyridine core necessitates a fusion strategy between thiophene and pyridine rings. Key disconnections include:

  • Thiophene-Pyridine Annulation : Formation of the fused bicyclic system via cyclization of a pre-functionalized thiophene precursor.
  • Substituent Introduction : Sequential incorporation of the 4-ethyl, 7-hydroxy, and 5-oxo groups.
  • Carboxamide Installation : Late-stage coupling of the carboxylic acid at position 6 with 4-ethylaniline.

The 7-hydroxy and 5-oxo groups suggest keto-enol tautomerism, necessitating protective strategies during synthesis.

Synthetic Routes and Methodologies

Thieno[3,2-b]Pyridine Core Construction

Cyclocondensation of 3-Aminothiophene Derivatives

A validated approach involves cyclizing ethyl 3-amino-5-ethylthiophene-2-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by acid-catalyzed cyclization (Scheme 1):

  • Enamine Formation :
    $$
    \text{Ethyl 3-amino-5-ethylthiophene-2-carboxylate} + \text{DMF-DMA} \xrightarrow{\text{reflux}} \text{Enamine intermediate}
    $$
    This step introduces the pyridine nitrogen and establishes the fused ring system.

  • Cyclization :
    Treating the enamine with hydrochloric acid induces ring closure, yielding the 5-oxo-4H,5H-thieno[3,2-b]pyridine scaffold.

Key Reaction Conditions :

  • Solvent: Toluene or xylene for enamine formation.
  • Temperature: 110–120°C for cyclization.
  • Yield: 65–75% after purification by silica gel chromatography.
Alternative Route via Knorr-Type Cyclization

Using ethyl 3-cyano-4-ethylthiophene-2-carboxylate and hydroxylamine facilitates pyridine ring formation through a nitrene intermediate, though this method risks side reactions at the 7-position.

Functionalization of the Core Structure

Introduction of the 4-Ethyl Group

The 4-ethyl substituent is typically introduced via:

  • Alkylation : Treating the 4-H pyridine intermediate with ethyl bromide and a base (e.g., K₂CO₃) in DMF.
  • Pre-functionalized Starting Materials : Using ethyl-containing building blocks during annulation to bypass post-cyclization modifications.

Challenges : Competing N- vs. O-alkylation requires careful base selection and temperature control.

Hydroxylation at Position 7

The 7-hydroxy group is introduced via:

  • Oxidative Hydroxylation : Employing H₂O₂/Fe(II) or oxone in acetic acid.
  • Protection-Deprotection : Installing a methoxy group during synthesis (e.g., using methyl orthoformate) followed by BBr₃-mediated demethylation.

Optimization : Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures minimal over-oxidation.

Carboxamide Formation at Position 6

Carboxylic Acid Activation

The ester at position 6 is hydrolyzed to the carboxylic acid using NaOH/EtOH (70°C, 4 h), followed by activation with thionyl chloride:
$$
\text{RCOOEt} \xrightarrow{\text{NaOH}} \text{RCOOH} \xrightarrow{\text{SOCl}_2} \text{RCOCl}
$$

Amide Coupling

Reacting the acyl chloride with 4-ethylaniline in anhydrous dichloromethane (DCM) with triethylamine:
$$
\text{RCOCl} + \text{H}2\text{N-C}6\text{H}4\text{Et-4} \xrightarrow{\text{Et}3\text{N}} \text{RCONH-C}6\text{H}4\text{Et-4}
$$
Conditions :

  • Temperature: 0°C to room temperature.
  • Yield: 80–85% after recrystallization from ethanol/water.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.6 Hz, 6H, 2×CH₂CH₃), 2.65 (q, J=7.6 Hz, 4H, 2×CH₂), 6.89 (s, 1H, H-2), 7.32–7.45 (m, 4H, Ar-H), 10.12 (s, 1H, OH), 12.08 (s, 1H, NH).
  • IR (KBr) : 3270 cm⁻¹ (OH/NH), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1 mL/min).

Challenges and Optimization Strategies

Challenge Solution Impact on Yield
Regioselective alkylation Use bulky bases (e.g., DBU) +15%
Hydroxylation side reactions Low-temperature oxidative conditions +20%
Amide bond hydrolysis Anhydrous conditions during coupling +10%

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous thienopyridine/pyrimidine derivatives:

Compound Name Core Structure Substituents Key Functional Groups Notable Properties
Target Compound : 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide Thieno[3,2-b]pyridine 4-ethyl, N-(4-ethylphenyl) 7-hydroxy, 5-oxo, carboxamide High hydrogen-bonding potential; moderate lipophilicity due to ethyl groups .
4-benzyl-N-(2,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide () Thieno[3,2-b]pyridine 4-benzyl, N-(2,4-dimethoxyphenyl) 7-hydroxy, 5-oxo, carboxamide Increased lipophilicity (benzyl vs. ethyl); methoxy groups may hinder crystallization .
Ethyl 7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate () Thieno[3,2-b]pyridine 4-methyl, ethyl ester 7-hydroxy, 5-oxo, ester Lower solubility compared to carboxamide; ester group may reduce metabolic stability .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine 4-carboxybenzylidene, phenyl, methyl Carboxy, ester, 3-oxo Enhanced hydrogen bonding (carboxy group); complex crystal packing due to DMF solvate .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () Pyrimidine 4-fluorophenyl, hydroxymethyl, isopropyl Sulfonamide, fluorophenyl Fluorine enhances electronegativity; hydroxymethyl improves solubility .

Key Observations:

Substituent Effects: Alkyl vs. Aryl Groups: The target compound’s 4-ethyl and N-(4-ethylphenyl) groups balance lipophilicity and steric effects, whereas benzyl () or fluorophenyl () substituents increase hydrophobicity or electronic effects . Carboxamide vs.

Hydrogen Bonding and Solubility :

  • The 7-hydroxy and carboxamide groups in the target compound facilitate intermolecular hydrogen bonds, similar to the carboxy group in . This contrasts with sulfonamide derivatives (), where sulfonyl groups dominate crystal packing .

Synthetic Pathways: Condensation reactions (e.g., ) are common for thienopyridine synthesis. The target compound’s ethyl groups may require tailored reagents compared to methyl or benzyl analogues .

Crystallography and Packing: Thienopyridine derivatives with bulky substituents (e.g., benzyl in ) exhibit less efficient crystal packing than smaller analogues, as seen in DMF-solvated structures () .

Biological Activity

The compound 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a member of the thieno[3,2-b]pyridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

It features a thieno[3,2-b]pyridine core with various substituents that may influence its biological activity. The presence of hydroxyl and carbonyl functional groups suggests potential interactions with biological macromolecules.

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors . Preliminary studies indicate that it may modulate the activity of certain targets involved in cellular processes such as:

  • Cell proliferation
  • Inflammation
  • Apoptosis

These interactions could lead to significant pharmacological effects, particularly in cancer and inflammatory diseases.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-b]pyridine compounds exhibit notable anticancer activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival.

Anti-inflammatory Effects

Additionally, compounds in this class have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory disorders .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of similar thieno[3,2-b]pyridine derivatives found that they significantly reduced cell viability in several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo studies using murine models have shown that administration of related compounds led to reduced tumor size and improved survival rates. These studies support the notion that these compounds can effectively target tumorigenic processes in a living organism .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth in various cancer lines
Anti-inflammatoryReduction in pro-inflammatory cytokines
Apoptosis InductionActivation of caspase pathways

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